![molecular formula C20H15Cl2N3O2S B2591520 2-(2,4-dichlorofenoxi)-N-(4-(imidazo[2,1-b]tiazol-6-il)fenil)propanamida CAS No. 893989-91-8](/img/structure/B2591520.png)

2-(2,4-dichlorofenoxi)-N-(4-(imidazo[2,1-b]tiazol-6-il)fenil)propanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

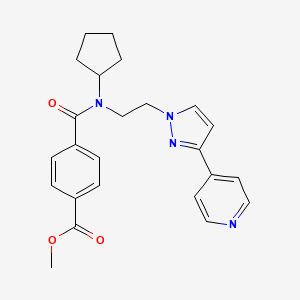

The compound “2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is a relatively new chemical compound. It is a derivative of imidazo[2,1-b]thiazole, a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities . These compounds are frequently used as biological probes in living systems as well as drugs in medicine .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in several studies . For instance, 2,4-dichlorophenoxy acetic acid was synthesized by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate . The acid was then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine .Molecular Structure Analysis

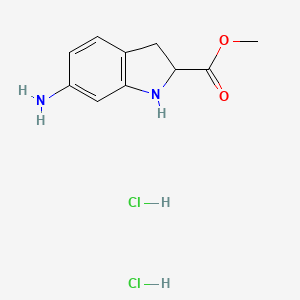

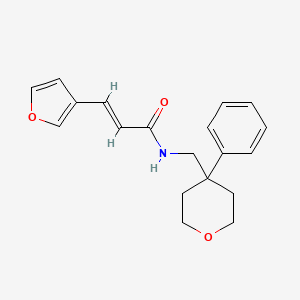

The molecular structure of “2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is characterized by the presence of a 2,4-dichlorophenoxy group and an imidazo[2,1-b]thiazol-6-yl group . The compound has a molecular formula of C20H15Cl2N3O2S and a molecular weight of 432.32.Aplicaciones Científicas De Investigación

Agentes Antituberculosos

Los derivados de imidazo[2,1-b]tiazol han mostrado promesa como agentes antituberculosos. Estos compuestos, incluido el , han sido diseñados y sintetizados para atacar Mycobacterium tuberculosis (Mtb). Los derivados más activos muestran una actividad inhibitoria significativa contra Mtb con baja toxicidad celular hacia las líneas celulares de fibroblastos pulmonares . Esto sugiere su posible uso en el desarrollo de nuevos tratamientos para la tuberculosis.

Actividad Anticancerígena

Algunos compuestos basados en imidazo[2,1-b]tiazol han sido evaluados por sus propiedades anticancerígenas. Se han probado contra varias líneas celulares de cáncer, incluido el adenocarcinoma colorrectal, el carcinoma pulmonar y el adenocarcinoma de mama. Ciertos derivados exhiben actividad citotóxica, lo que indica su potencial como terapias contra el cáncer . También se han realizado estudios de acoplamiento molecular para comprender sus interacciones con proteínas relacionadas con el cáncer.

Inhibidores Pan-RAF para el Melanoma

Se han descubierto derivados de imidazo[2,1-b]tiazol como potentes inhibidores pan-RAF con prometedora actividad anti-melanoma in vitro e in vivo. Estos compuestos pueden inhibir la vía MAPK, que a menudo está hiperactivada en las células cancerosas debido a mutaciones en el gen BRAF . Esta inhibición puede conducir a un crecimiento celular controlado y es una estrategia potencial para el tratamiento del melanoma.

Actividad Antitumoral

Ciertos compuestos de imidazo[2,1-b]tiazol han sido seleccionados para su actividad antitumoral. Han mostrado la capacidad de suprimir el crecimiento de células de cáncer de riñón y han mostrado efectos en otras líneas celulares de cáncer, incluyendo próstata, cáncer de colon y leucemia . Esto indica su amplio potencial en el tratamiento del cáncer.

Inhibidores de MNK para el Tratamiento del Cáncer

Los andamios de imidazo[2,1-b][1,3,4]tiadiazol se han utilizado para diseñar nuevos inhibidores de MNK. Estos inhibidores pueden prevenir eficazmente la fosforilación de eIF4E en varias líneas celulares de cáncer, lo cual es un paso crucial en la progresión del cáncer . Su inhibición selectiva de MNKs sugiere su utilidad en la terapia contra el cáncer.

Inhibición de FAK en Células Tumorales

Se ha encontrado que nuevos derivados de imidazo[2,1-b][1,3,4]tiadiazol inhiben FAK (Focal Adhesion Kinase), que desempeña un papel en la proliferación y migración de células tumorales. Los compuestos con este andamio han mostrado actividad antiproliferativa y antimigratoria, asociada con la inhibición de fosfo-FAK . Esto podría ser una nueva vía para desarrollar fármacos antitumorales.

Mecanismo De Acción

Target of Action

Similar compounds with an imidazo[2,1-b]thiazole core structure have been reported to target the braf protein , which is a key component of the MAPK signaling pathway .

Mode of Action

Similar compounds have been shown to inhibit the activity of the braf protein . This inhibition can lead to the disruption of the MAPK signaling pathway, which is often hyperactivated in various types of cancer .

Biochemical Pathways

The compound 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide likely affects the MAPK signaling pathway, given the reported activity of similar compounds . The MAPK pathway is crucial for cell proliferation and survival, and its disruption can lead to the inhibition of these processes .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting that these compounds may have favorable absorption, distribution, metabolism, and excretion properties .

Result of Action

Similar compounds have shown promising in vitro and in vivo anti-melanoma activity, suggesting that they may inhibit cell proliferation and induce cell death .

Análisis Bioquímico

Biochemical Properties

2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The compound’s interaction with this enzyme involves binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide has been found to interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and causing mitochondrial membrane depolarization . Furthermore, it affects the MAPK/ERK pathway, which is essential for cell growth and survival . These cellular effects highlight the potential of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of pantothenate synthetase, inhibiting its activity and disrupting the biosynthesis of coenzyme A . Additionally, it has been shown to interact with DNA and proteins involved in apoptosis, leading to the activation of caspases and subsequent cell death . These molecular interactions underscore the compound’s potential as an inhibitor of key biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on enzymes and cellular processes, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of pantothenate synthetase disrupts the biosynthesis of coenzyme A, affecting cellular metabolism . Additionally, it may influence other metabolic pathways by interacting with key enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to accumulate in specific cellular compartments, such as the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Its distribution within tissues may also be influenced by its binding affinity to plasma proteins and other transport molecules.

Subcellular Localization

The subcellular localization of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is critical for its activity and function. The compound has been found to localize primarily in the mitochondria, where it induces mitochondrial membrane depolarization and activates apoptotic pathways . Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications, further influencing its biochemical effects.

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O2S/c1-12(27-18-7-4-14(21)10-16(18)22)19(26)23-15-5-2-13(3-6-15)17-11-25-8-9-28-20(25)24-17/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYXRRPRPURRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591444.png)

![8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane](/img/structure/B2591451.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2591452.png)

![1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591455.png)